
Naphthalene, 1-(2-naphthalenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-(2-naphthalenyloxy)- is an organic compound that belongs to the class of naphthalenes Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings This compound is characterized by the presence of a naphthalenyloxy group attached to the naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Naphthalene, 1-(2-naphthalenyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with an appropriate naphthalenyloxy precursor under specific conditions. For instance, the bromination of naphthalene followed by a nucleophilic substitution reaction with a naphthalenyloxy compound can yield the desired product .
Industrial Production Methods
Industrial production of Naphthalene, 1-(2-naphthalenyloxy)- typically involves large-scale chemical processes. These processes often utilize high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-(2-naphthalenyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted naphthalenes. These products have significant applications in the synthesis of dyes, pigments, and other industrial chemicals .
Applications De Recherche Scientifique
Naphthalene, 1-(2-naphthalenyloxy)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Naphthalene, 1-(2-naphthalenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Naphthalene, 1-(2-naphthalenyloxy)- can be compared with other similar compounds, such as:
Naphthalene: The parent compound, which consists of two fused benzene rings.
Naphthalene, 1-(2-naphthalenyloxy)- is unique due to the presence of the naphthalenyloxy group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives .
Propriétés
Numéro CAS |
611-49-4 |
|---|---|
Formule moléculaire |
C20H14O |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
1-naphthalen-2-yloxynaphthalene |
InChI |
InChI=1S/C20H14O/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H |
Clé InChI |
HGNMIEUZAKTBOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


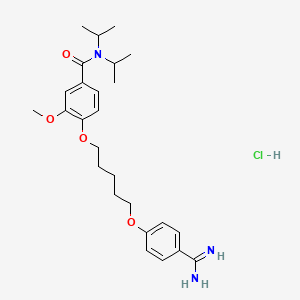
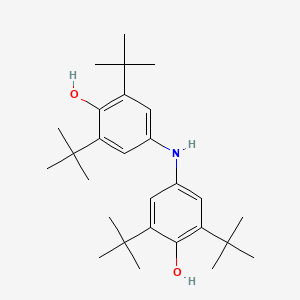

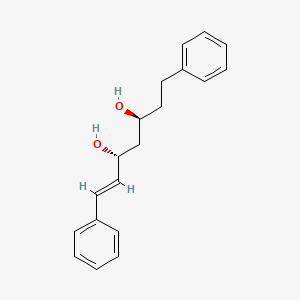

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
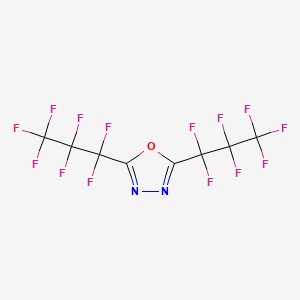
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
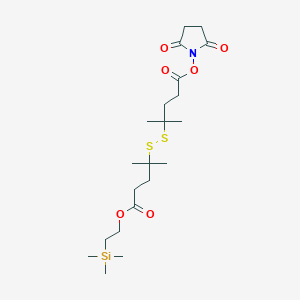
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
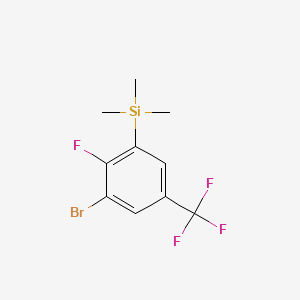
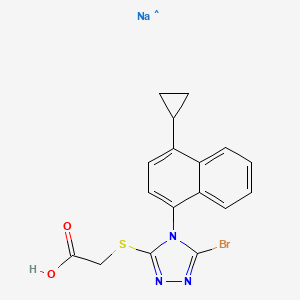
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
